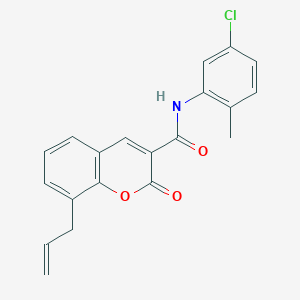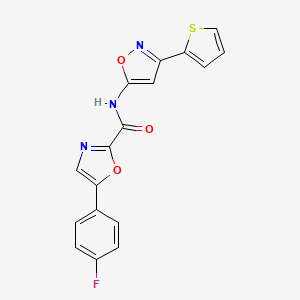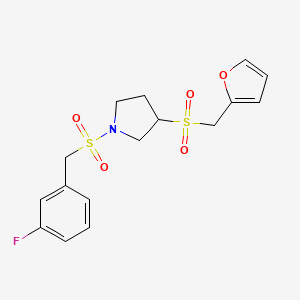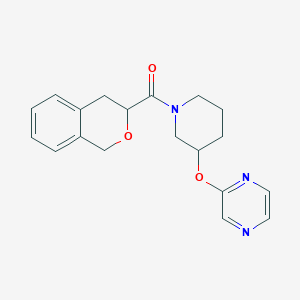
2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using different methods. In
Aplicaciones Científicas De Investigación
2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antifungal, and antitumor properties. This compound has been used in the development of new drugs to treat various diseases such as cancer, tuberculosis, and fungal infections.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects on various organisms. In vitro studies have shown that this compound inhibits the growth of cancer cells, bacteria, and fungi. It has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide in lab experiments include its potent antimicrobial and antitumor properties, its ease of synthesis, and its stability. However, the limitations of using this compound in lab experiments include its toxicity, its limited solubility in water, and its potential for side effects.
Direcciones Futuras
There are several future directions for the research on 2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide. Some of these include:
1. Investigating the mechanism of action of this compound in more detail to fully understand its potential applications in various fields.
2. Developing new drugs based on this compound to treat various diseases such as cancer, tuberculosis, and fungal infections.
3. Studying the effects of this compound on different organisms, including humans, to determine its safety and efficacy.
4. Exploring the potential of this compound as a new class of antibiotics to combat the growing problem of antibiotic resistance.
5. Developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
Conclusion:
In conclusion, this compound is a compound that has shown promise in various scientific fields. Its potent antimicrobial and antitumor properties make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide involves the reaction of 2-chloropyridine-3-carboxylic acid with 9H-fluorene-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the final compound.
Propiedades
IUPAC Name |
2-chloro-N-(9H-fluoren-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c20-18-16(6-3-9-21-18)19(23)22-14-8-7-13-10-12-4-1-2-5-15(12)17(13)11-14/h1-9,11H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPYBNKQPUTATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2571683.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2571686.png)

![4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2571688.png)





![1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2571697.png)


